REACTION_CXSMILES
|
[CH:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]=O)=[CH:7][CH:6]=1)([CH3:3])[CH3:2].[OH-].[Na+].C(O)CCCCC>>[CH:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)([CH3:3])[CH3:2] |f:1.2|
|
Name
|
N-isopropyl-4-nitrosoaniline
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC1=CC=C(C=C1)N=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
264 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)O
|
Name
|
nitroso
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
By vacuum distillation (95°-101° C. at 13.3-26.6 Pa), 31.3 g of product
|
Type
|
CUSTOM
|
Details
|
were recovered
|
Type
|
CUSTOM
|
Details
|
(48.6 wt. % yield)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |